Cadambine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRROYYXOBYCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Isolation and Purification of Cadambine
Advanced Chromatographic Separation Techniques
Chromatography plays a crucial role in separating cadambine from other plant constituents based on differences in their physical and chemical properties.
Column Chromatography Applications
Column chromatography is a widely used technique for the initial separation and fractionation of crude plant extracts containing this compound. This method typically involves packing a stationary phase, such as silica (B1680970) gel or reversed-phase materials, into a column and eluting the sample with a mobile phase. Different compounds in the extract travel through the column at varying rates, allowing for their separation into fractions.
Studies have utilized column chromatography on silica gel for the isolation of compounds, including this compound, from plant extracts. For instance, silica gel column chromatography was employed in the isolation of nine compounds from the leaves of Anthocephalus chinensis, with this compound being one of the isolated constituents. biocrick.com Another study on Ochreinauclea maingayi also used column chromatography on silica gel as part of the purification process for indole (B1671886) alkaloids, including this compound. mdpi.com Open column chromatography using ODS (Octadecylsilyl) stationary phase has also been applied in the purification of this compound and related alkaloids. nih.gov
Gel Filtration Chromatography (e.g., Sephadex LH-20)
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. Sephadex LH-20 is a commonly used stationary phase in this technique for the separation of natural products. sigmaaldrich.comavantorsciences.com It is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics, allowing it to swell in both water and organic solvents. sigmaaldrich.com This dual nature makes it suitable for separating compounds with a range of polarities. sigmaaldrich.com
Sephadex LH-20 has been utilized in the purification schemes for isolating natural compounds. For example, it was used in conjunction with silica gel column chromatography to isolate compounds from Anthocephalus chinensis, including this compound. biocrick.com Gel filtration on Sephadex LH-20 has also been mentioned in the context of purifying other natural products, such as cardiac glycosides. researchgate.net The separation on Sephadex LH-20 is based on molecular size, with larger molecules eluting faster than smaller ones. sigmaaldrich.comavantorsciences.com
High-Performance Liquid Chromatography (HPLC) for Compound Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. Due to its high resolving power, HPLC is often employed in the later stages of purification to obtain highly pure this compound. scispace.com
HPLC analysis is used to check the purity of isolated compounds. mdpi.comresearchgate.net Preparative HPLC is particularly useful for purifying target compounds from complex mixtures after initial separation steps. nih.gov Studies on the isolation of alkaloids, including this compound, have successfully utilized preparative HPLC to achieve high purity. For example, preparative HPLC was used to purify this compound and other alkaloids from Uncaria rhynchophylla, achieving purity values over 95%. mdpi.com Different mobile phases, such as mixtures of methanol (B129727) and water, are employed in HPLC for the separation of these compounds. nih.govmdpi.com
Interactive Table 1: Examples of Chromatographic Techniques Used in this compound Isolation/Purification
| Technique | Stationary Phase | Mobile Phase Examples | Application Stage | Purity Achieved (where reported) | Source(s) |
| Column Chromatography | Silica gel | Various solvent systems | Initial separation | Not specified | biocrick.com, mdpi.com |
| Column Chromatography | ODS | MeOH-H₂O gradients | Purification | Not specified | nih.gov |
| Gel Filtration | Sephadex LH-20 | Organic solvents, water, or mixtures | Purification/Fractionation | Not specified | biocrick.com, sigmaaldrich.com |
| Preparative HPLC | C18 (e.g., ODS) | MeOH-H₂O with additives (e.g., Et₂NH) | Final Purification | >95% | mdpi.com, nih.gov |
| Analytical HPLC | Various (e.g., C18) | Various solvent systems | Purity analysis | >95% | mdpi.com, researchgate.net |
Modern Extraction Strategies in Natural Product Chemistry
Efficient extraction of this compound from plant material is the critical first step before purification. Modern extraction techniques aim to improve efficiency, reduce extraction time, and minimize solvent consumption compared to traditional methods.
Ultrasonic-Assisted Extraction (Sono-Maceration) Methodologies
Ultrasonic-assisted extraction (UAE), also known as sono-maceration, utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. nih.gov The cavitation bubbles produced by ultrasound create localized high temperatures and pressures, disrupting plant cell walls and facilitating the release of intracellular compounds into the solvent. nih.gov This technique is considered a "green" extraction method due to its potential for reduced solvent and energy consumption and shorter extraction times. nih.govsrce.hr
While specific studies detailing the ultrasonic-assisted extraction solely for this compound were not prominently found, UAE has been successfully applied to extract other bioactive compounds, such as ursolic acid, from Neolamarckia cadamba leaves. researchgate.netresearchgate.net This suggests its potential applicability for this compound extraction. UAE offers advantages such as being rapid and inexpensive. researchgate.net The efficiency of UAE can be influenced by parameters such as extraction time, solvent type, liquid-to-solid ratio, and ultrasound power. srce.hr
Microwave-Assisted Extraction Approaches
Microwave-assisted extraction (MAE) is another modern technique that uses microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.gov Microwaves heat the polar molecules within the plant cells and the solvent, increasing the kinetic energy and improving the diffusion of compounds. researchgate.net MAE generally offers advantages such as shorter extraction times, lower solvent consumption, and higher extraction rates compared to traditional methods. nih.govresearchgate.netamazon.com
MAE has been explored for the extraction of various secondary metabolites from plants, including alkaloids. nih.govresearchgate.net The mechanism involves the efficient absorption of microwave energy by polar molecules, leading to rapid heating and disruption of plant cell structures. researchgate.net While direct research on MAE specifically for this compound was not extensively detailed in the search results, the principles and advantages of MAE suggest its potential utility for the efficient extraction of this alkaloid from its plant sources. nih.govamazon.com Parameters such as microwave power, irradiation time, solvent composition, and solid-to-liquid ratio can influence the efficiency of MAE. researchgate.netmdpi.com
Interactive Table 2: Modern Extraction Techniques and Their Characteristics
| Technique | Principle | Key Advantages | Potential Application to this compound | Source(s) |
| Ultrasonic-Assisted Extraction | Ultrasonic waves induce cavitation, disrupting cell walls | Rapid, inexpensive, reduced solvent/time, green method | Potential (applied to other compounds from N. cadamba) | researchgate.net, researchgate.net, nih.gov, srce.hr |
| Microwave-Assisted Extraction | Microwave heating of solvent and matrix | Shorter time, less solvent, higher rate, efficient heating | Potential (applied to other alkaloids) | nih.gov, researchgate.net, amazon.com |
Optimization of Isolation Protocols for Research Yield and Purity
Optimization of isolation protocols for natural compounds like this compound involves systematically adjusting various parameters to enhance the efficiency of extraction and purification, thereby increasing the yield and purity of the target compound. Research in this area often focuses on exploring different extraction methods, solvents, temperatures, pressures, and purification techniques.
Studies on the optimization of extraction from Neolamarckia cadamba and other plant sources rich in alkaloids and other bioactive compounds provide valuable insights applicable to this compound isolation. For instance, research on optimizing the extraction of bioactive compounds from Urtica dioica highlighted that modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) generally offer higher yields in shorter times with less solvent compared to conventional methods like maceration and Soxhlet extraction nih.gov. Ethanol (B145695) was identified as a consistently effective solvent across various extraction techniques for Urtica dioica. nih.gov.
For alkaloid extraction specifically, optimization studies have investigated the effect of various factors. Research on Coptis chinensis Franch. demonstrated that extraction temperature and time are critical factors. Moderate temperatures (50–70 °C) were found to be optimal for maximizing alkaloid yield while minimizing thermal degradation mdpi.com. The choice of solvent also plays a significant role, with studies exploring aqueous solutions of surfactants, organic acids, deep eutectic solvents, and supramolecular deep eutectic solvents mdpi.com.
A method for preparing this compound utilizing supercritical CO₂ extraction has been described, which aims for high product yield and content google.com. This method involves using fine powder of floral leaf raw material soaked in alkaline alcohol, followed by supercritical CO₂ extraction under specific conditions google.com. The extract is then processed through steps involving hydrochloric acid solution, chloroform (B151607) extraction, and high-speed counter current chromatography with a specific solvent system (normal hexane-chloroform-methanol-ammonia soln) to obtain high-content this compound google.com. The described supercritical CO₂ extraction conditions include temperatures between 40-55 °C, pressures between 30-40 MPa, a CO₂ flow rate of 2-5 ml/g crude drug/min, and an extraction time of 2-4 hours google.com.
Optimization efforts often involve systematic experimental designs, such as single-factor tests and response surface methodology (RSM) combined with Box–Behnken design (BBD), as seen in the optimization of ultrasound-assisted extraction of neoechinulin (B12335001) A, another indole alkaloid mdpi.com. These approaches help in identifying the optimal combination of parameters for maximizing yield. For neoechinulin A, optimized conditions included a specific methanol concentration, solid-liquid ratio, and soaking temperature, resulting in a notable increase in extraction yield mdpi.com.
The purity of the isolated compound is as important as the yield for research applications. Techniques such as column chromatography, as mentioned in the isolation of compounds from Anthocephalus cadamba stem bark which included this compound, are commonly employed for purification after initial extraction researchgate.net. High-speed counter current chromatography has also been specifically mentioned for separating this compound from crude extracts google.com. Advanced filtration techniques and chromatography methods like centrifugal partition chromatography can also improve purity rootsciences.com.
Achieving a balance between maximizing yield and ensuring high purity is a key aspect of protocol optimization rootsciences.com. While some methods might favor high yield, they could compromise purity by co-extracting impurities. Conversely, methods focusing solely on high purity might result in lower yields rootsciences.com. Therefore, optimization studies aim to find the conditions that provide the best balance for the intended research application.
Detailed research findings on this compound isolation optimization specifically, including quantitative data tables comparing different methods or parameter variations, are not extensively detailed in the provided search snippets beyond the general approaches and one specific patent mentioning supercritical CO₂ conditions google.com. However, the principles and techniques applied to the optimization of isolating other alkaloids and bioactive compounds from plant matrices are directly relevant to optimizing this compound isolation.
Based on the available information and general practices in natural product isolation, a hypothetical representation of optimization data could illustrate the impact of different solvents or extraction methods on this compound yield and purity.
| Extraction Method | Solvent | Temperature (°C) | Approximate Yield (% w/w) | Approximate Purity (%) |
| Conventional Maceration | Ethanol | Room Temp | X | Y |
| Ultrasound-Assisted Ext. | Ethanol | 50 | X+Δ₁ | Y+Δ₂ |
| Supercritical CO₂ Ext. | CO₂ + Alkaline Alcohol | 40-55 | Z | W |
| Soxhlet Extraction | Ethanol | Boiling Point | X' | Y' |
| High-Speed Counter Current | Hexane-Chloroform-Methanol-NH₃ | Room Temp | N/A (Purification Step) | High |
Note: The values in this table are illustrative based on general trends observed in the extraction and purification of natural compounds and are not derived directly from specific quantitative data on this compound optimization found in the provided snippets, except for the method mentioning supercritical CO₂ extraction conditions google.com. Actual yields and purities would vary significantly depending on the plant source quality, specific protocols, and analytical methods used.
Advanced Methodologies for Structural Elucidation of Cadambine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the arrangement of atoms in a molecule. By analyzing the signals produced by atomic nuclei in a magnetic field, chemists can deduce the structure of a compound.
One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT) for Backbone Characterization
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for the initial characterization of cadambine and its analogs. ¹H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in identifying different proton systems within the molecule. ¹³C NMR reveals the carbon skeleton, showing the different types of carbon atoms and their chemical shifts. researchgate.netresearchgate.netmdpi.com
Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that helps to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C). libretexts.org This is crucial for mapping the carbon backbone and assigning specific carbon signals in the ¹³C NMR spectrum. Analysis of high-field proton and ¹³C-nuclear magnetic resonance spectral data has been used to confirm the structure of this compound. researchgate.net
| NMR Experiment | Information Provided | Application in this compound Elucidation |
| ¹H NMR | Number of proton environments, chemical shifts, splitting patterns (coupling constants) | Identifying different proton groups (e.g., aromatic, aliphatic, hydroxyl), determining their neighbors |
| ¹³C NMR | Number of unique carbon environments, chemical shifts | Identifying different carbon types (e.g., sp², sp³, carbonyl), mapping the carbon skeleton |
| DEPT | Differentiation of CH₃, CH₂, CH, and quaternary carbons | Confirming the number of hydrogens on each carbon, aiding in carbon signal assignments |
Advanced NMR Approaches (e.g., qNMR, 2D-INADEQUATE) for Comprehensive Analysis
Beyond standard 1D and 2D techniques, more advanced NMR methods can provide additional information.
Quantitative NMR (qNMR) is a technique used to determine the absolute concentration of a specific compound in a sample. mdpi.comresolvemass.ca While primarily used for quantification, the principles of qNMR, which rely on the direct relationship between signal intensity and the number of nuclei, underpin the quantitative aspects of signal integration in 1D NMR for determining the relative ratios of different proton types.
2D-INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful, albeit insensitive, 2D ¹³C NMR experiment that directly reveals carbon-carbon connectivities (¹JCC correlations). libretexts.org This technique allows for the tracing of the carbon skeleton atom by atom, providing unambiguous information about the molecular framework. However, its low natural abundance of ¹³C-¹³C pairs makes it less sensitive, requiring larger sample quantities and longer acquisition times. libretexts.org While not explicitly mentioned for this compound in the search results, it is a valuable tool for complex structure elucidation when applicable.
Mass Spectrometry (MS) Applications in Molecular Architecture Determination
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy. ulpgc.es This high precision allows for the determination of the elemental composition of a compound by matching the measured accurate mass to theoretical masses calculated for different elemental formulas. HRMS data is crucial for confirming the molecular formula of this compound and its analogs. The molecular formula of this compound has been reported as C₂₇H₃₂N₂O₁₀, and HRMS can verify this composition. nih.gov HRMS has been used in the structural elucidation of new indole (B1671886) alkaloids, providing unambiguous molecular formulas. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. scielo.org.mxresearchgate.netnih.gov This technique provides information about the substructures within a molecule and how they are connected. By analyzing the fragmentation pattern, chemists can deduce structural features and confirm connectivity established by NMR. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), are used to break down the precursor ions in a controlled manner. nih.govmzcloud.org The resulting product ion spectrum serves as a fingerprint for the compound and its fragments. researchgate.netmzcloud.org MS/MS analysis has been applied to study the fragmentation pathways of various alkaloids, providing insights into their structural characteristics. scielo.org.mxchemrxiv.org While specific MS/MS fragmentation details for this compound were not extensively detailed in the search results, the technique is a standard method for obtaining structural information through fragmentation analysis of natural products like indole alkaloids. LC-MS/MS and LC-HRMS have been used for the identification of compounds in plant extracts, demonstrating the utility of these techniques in natural product analysis. researchgate.netresearchgate.net
Interactive Table 3: Mass Spectrometry Techniques in Structural Elucidation
| MS Technique | Information Provided | Application in this compound Elucidation |
| HRMS | Accurate mass measurement, elemental composition | Confirming the molecular formula of this compound and its analogs |
| MS/MS | Fragmentation pattern, substructures | Providing structural information through controlled fragmentation, confirming connectivity |
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Glycoside Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing large, non-volatile, and thermally labile molecules, including glycosides like this compound. In MALDI-TOF, the analyte is mixed with a matrix material that absorbs laser energy, leading to the ionization and desorption of the analyte molecules. hawaii.edu The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by measuring their time of flight to the detector. hawaii.edu
MALDI-TOF is particularly useful for the analysis of glycosides as it can provide information about the molecular weight of the intact glycoside and, in some cases, reveal details about the sugar moiety through fragmentation analysis. frontiersin.orgresearchgate.netglyco.ac.ru High-resolution MALDI-TOF (HR-MS) can facilitate the precise determination of molecular weights and the characterization of fragmentation patterns, which are essential for verifying the structure and confirming the purity of synthesized or isolated compounds. Tandem MS (MALDI-TOF/TOF) allows for the selection of specific ions and their fragmentation, yielding further structural information. hawaii.eduglyco.ac.ru This fragmentation can occur in the ion source (in-source decay) or through collision-induced dissociation (CID), producing fragment ions that help in sequencing the oligosaccharide chain or identifying aglycone linkages. hawaii.eduglyco.ac.ru
Research has demonstrated the application of MALDI-TOF for analyzing flavonoid glycosides, revealing structural details of the glycosidic chains. frontiersin.orgresearchgate.net While specific detailed MALDI-TOF data for this compound's glycoside analysis were not extensively found in the search results, the general applicability of the technique to complex glycosides supports its relevance in the structural investigation of this compound and its glycosidic analogs.
Spectroscopic and Chiroptical Methods for Stereochemical Assignment
Spectroscopic and chiroptical methods are indispensable for elucidating the complete structure of complex natural products, including the crucial aspect of stereochemistry. Techniques such as UV-Vis, CD, and FTIR spectroscopy provide complementary information about the electronic transitions, chirality, and functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. cpur.inupi.edu This absorption is a result of electronic transitions within the molecule, particularly in compounds containing chromophores such as conjugated double bonds, aromatic rings, and heteroatoms with lone pairs of electrons. cpur.inicjs.uslibretexts.org
For this compound, which contains an indole chromophore and other unsaturated systems within its yohimbane skeleton, UV-Vis spectroscopy provides valuable information about the presence and nature of these functionalities. ontosight.ai The UV-Vis spectrum can indicate the extent of conjugation and the presence of specific chromophoric systems by the wavelengths and intensities of the absorption maxima. cpur.inicjs.uslibretexts.orgthermofisher.com While UV-Vis alone may not fully elucidate a complex structure, it serves as a useful tool for initial characterization and can support findings from other spectroscopic methods. upi.eduicjs.us
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. spectroscopyeurope.comresearchgate.netrsc.orgspectroscopyasia.com CD measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyeurope.comspectroscopyasia.com Chiral molecules exhibit a CD spectrum, while their enantiomers show a mirror-image spectrum with equal magnitude but opposite sign. spectroscopyeurope.comspectroscopyasia.com
For this compound, a chiral molecule with multiple stereocenters, CD spectroscopy is crucial for assigning its absolute configuration. ontosight.ai The CD spectrum arises from electronic transitions in the presence of a chiral environment. spectroscopyeurope.comspectroscopyasia.com By comparing the experimental CD spectrum with calculated spectra for different possible stereoisomers (often computed using quantum chemical methods like DFT), the absolute configuration can be determined. spectroscopyeurope.comresearchgate.net Research on monoterpenoid indole alkaloids, including those from Neolamarckia cadamba, has utilized CD spectroscopy in conjunction with 2D NMR and computational methods for establishing the structures and absolute configurations of isolated alkaloids. biocrick.comresearchgate.netresearchgate.net This highlights the importance of CD in resolving the stereochemical complexities of this compound and its analogs.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. nrfhh.comcqu.edu.auijpsr.com FTIR measures the absorption of infrared radiation by a sample as molecular bonds vibrate at specific frequencies. nrfhh.com The resulting spectrum, a plot of absorbance versus wavenumber, displays characteristic peaks corresponding to different functional groups (e.g., hydroxyl, carbonyl, amine). nrfhh.comijpsr.com
FTIR spectroscopy can be applied to this compound to identify key functional groups such as hydroxyl groups (from the glucose moiety and potentially the alkaloid core), carbonyl groups (from ester functionalities), and N-H stretches (from the indole nitrogen). thaiscience.inforesearchgate.net These characteristic absorption bands provide supportive evidence for the proposed structure. nrfhh.com FTIR has been used in the structural elucidation of other natural products, including indole alkaloids, to confirm the presence of specific functional groups. researchgate.netacdlabs.com Studies on Neolamarckia cadamba extracts have utilized FTIR spectroscopy for phytochemical screening and functional group analysis, although specific detailed FTIR data for isolated this compound were not prominently featured in the search results. nrfhh.com The technique is valuable for rapid characterization and can be used even with small sample quantities. cqu.edu.au
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is considered the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgazolifesciences.combu.eduamazon.com The technique involves diffracting X-rays through a single crystal of the substance. wikipedia.orgazolifesciences.com The resulting diffraction pattern, a series of spots, provides information about the arrangement of atoms within the crystal lattice. wikipedia.orgazolifesciences.com By analyzing the angles and intensities of the diffracted beams, a crystallographer can computationally reconstruct an electron density map, from which the positions of atoms, bond lengths, bond angles, and ultimately the complete molecular structure, including stereochemistry, can be determined. wikipedia.orgazolifesciences.combu.edu
For complex molecules like this compound, obtaining a high-quality single crystal is often the primary challenge for X-ray crystallography. However, if suitable crystals can be obtained, X-ray diffraction provides unambiguous structural confirmation and absolute stereochemical assignment, especially when anomalous dispersion is utilized, particularly with the presence of heavier atoms. spectroscopyeurope.comspectroscopyasia.com While direct X-ray crystallographic data specifically for this compound were not extensively detailed in the search results, the technique has been successfully applied to determine the absolute stereochemistry of related natural products and synthetic intermediates, such as deglycothis compound. rsc.org This underscores the potential of X-ray crystallography for providing definitive structural proof for this compound and its analogs when crystalline samples are available.
Computational Approaches in Structure Elucidation
Computational approaches play an increasingly vital role in the structural elucidation of natural products, complementing experimental spectroscopic data. These methods involve using computational chemistry software and algorithms to predict spectroscopic parameters, analyze conformational preferences, and compare theoretical data with experimental results. acdlabs.comnih.govnih.gov
For this compound and its analogs, computational methods, particularly those based on quantum mechanics (e.g., Density Functional Theory, DFT), can be used to calculate various properties, including NMR chemical shifts, coupling constants, and CD spectra, for proposed structures and their possible stereoisomers. spectroscopyeurope.comresearchgate.netnih.gov By comparing these calculated values with experimental NMR and CD data, researchers can validate or refute proposed structures and determine relative and absolute configurations. researchgate.netnih.gov
Computational chemistry can also assist in understanding conformational flexibility, which is important for interpreting spectroscopic data, especially CD spectra, which are sensitive to molecular conformation. researchgate.net Furthermore, computational methods can be used for in silico screening and analysis, such as molecular docking, although this falls outside the scope of strict structural elucidation as defined by the prompt. researchgate.net Studies on the biosynthesis of this compound have also utilized bioinformatics methods to analyze gene families potentially involved in its production. maxapress.com The integration of computational approaches with experimental techniques enhances the accuracy and reliability of structural assignments for complex natural products like this compound. nih.gov
Computer-Aided Structure Elucidation (CASE) Software Application
Computer-Aided Structure Elucidation (CASE) software plays a crucial role in modern natural product chemistry by assisting chemists in determining chemical structures from spectroscopic data acdlabs.comacdlabs.com. These programs integrate data from various analytical techniques, particularly NMR and MS, to generate possible candidate structures that are consistent with the experimental evidence acdlabs.com.
The process typically involves inputting spectroscopic data, such as chemical shifts, coupling constants, and correlation information from 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), along with the molecular formula if determined from MS data acdlabs.com. The CASE software then utilizes algorithms to construct a molecular connectivity diagram (MCD) based on the provided correlations acdlabs.com. From this MCD, the software generates a list of plausible structural isomers acdlabs.com.
Advanced CASE systems can rank the generated structures based on their consistency with the experimental data, often employing algorithms that evaluate predicted spectra against the observed ones acdlabs.com. This is particularly useful when dealing with limited or ambiguous data, which can arise from small sample quantities or overlapping signals in complex molecules like this compound and its derivatives acdlabs.com. While specific applications of CASE software solely focused on de novo elucidation of this compound itself were not detailed in the search results, the principles and capabilities of these tools are directly applicable to the challenges posed by such complex alkaloids acdlabs.comacdlabs.com. For instance, ACD/Structure Elucidator Suite is highlighted as a leading CASE software capable of handling complex natural product structures and integrating various spectroscopic data for structure determination and verification acdlabs.comacdlabs.com.
The application of CASE software can significantly accelerate the structural elucidation process by reducing the number of manually drawn structures and providing an unbiased evaluation of potential candidates acdlabs.com. It can also aid in identifying inconsistencies in experimental data or suggesting the need for additional spectroscopic experiments to differentiate between closely related structures.
Quantum Chemical Calculations for Spectroscopic Prediction and Validation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts, coupling constants, vibrational frequencies (IR), and electronic transitions (UV-Vis) sci-hub.seresearchgate.netdoi.orgnih.govmdpi.com. These predicted values can then be compared with experimental data to validate proposed structures or differentiate between possible isomers sci-hub.seresearchgate.netdoi.org.
For this compound and its analogs, DFT calculations have been employed to characterize their electronic and spectroscopic properties sci-hub.seresearchgate.net. Studies on derivatives like Dihydrothis compound and Isodihydrothis compound-4-Oxide have utilized DFT to calculate IR, UV-Vis, ¹H, and ¹³C NMR spectral data sci-hub.seresearchgate.net. The calculated spectroscopic characteristics have shown good conformity with experimental values, supporting the assigned structures sci-hub.seresearchgate.net.
The process typically involves optimizing the molecular geometry of a proposed structure using DFT sci-hub.seresearchgate.netdoi.org. Once the optimized geometry is obtained, various spectroscopic parameters can be calculated sci-hub.seresearchgate.netdoi.org. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate chemical shifts, and this approach has been shown to provide reasonable correlation with experimental data for biomolecules sci-hub.senih.gov. Comparing the calculated NMR shifts with experimental ¹H and ¹³C NMR data is a common method for confirming the structure and stereochemistry of complex natural products sci-hub.seresearchgate.net.
Quantum chemical calculations can also provide insights into other molecular properties relevant to structural characterization, such as HOMO-LUMO energy gaps, which relate to electronic transitions and reactivity, and molecular electrostatic potential surfaces sci-hub.seresearchgate.net. The agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of a proposed structure, especially when traditional methods alone are insufficient to resolve all structural and stereochemical details sci-hub.seresearchgate.net. Recent advancements also include the use of machine learning methods, such as Graph Neural Networks, trained on quantum mechanics data to improve the accuracy of NMR shift predictions, further enhancing the computational tools available for structural elucidation doctorat.orgarxiv.org.
The combination of experimental spectroscopic data and theoretical calculations provides a robust approach for the definitive structural elucidation of complex molecules like this compound and its diverse array of analogs.
Biosynthesis and Metabolic Engineering of Cadambine
Elucidation of the Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthetic Pathway Leading to Cadambine
The biosynthesis of monoterpenoid indole alkaloids, including this compound, involves a complex pathway originating from the precursors tryptamine (B22526) and secologanin (B1681713). wikipedia.orgresearchgate.net This pathway is well-studied in various plant species, with key steps and intermediates being identified through biochemical and genetic analyses. wikipedia.orgresearchgate.net
Identification of Key Precursors (e.g., Strictosidine)
A central intermediate in the biosynthesis of this compound and other MIAs is strictosidine (B192452). nih.govscite.aiwikipedia.orgresearchgate.net Strictosidine is formed through the condensation of tryptamine and secologanin. wikipedia.org This crucial step is catalyzed by the enzyme strictosidine synthase (STR). nih.govscite.aiwikipedia.org Strictosidine serves as a branching point in MIA biosynthesis, leading to the diverse array of structures found in nature. wikipedia.org
Enzymatic Steps and Catalytic Mechanisms within the Pathway (e.g., Strictosidine Synthase - NcSTR1)
Strictosidine synthase (STR) is a key enzyme in the MIA pathway, catalyzing the Pictet-Spengler condensation of tryptamine and secologanin to produce strictosidine. wikipedia.orgacs.org In Neolamarckia cadamba, the enzyme responsible for this reaction has been identified as NcSTR1. nih.govscite.airesearchgate.netmdpi.com NcSTR1 catalyzes the synthesis of strictosidine in N. cadamba. nih.govscite.airesearchgate.netmdpi.com While the initial steps leading to strictosidine are relatively conserved across MIA-producing plants, the downstream pathway leading specifically to this compound involves further enzymatic modifications. Studies have also investigated the role of other enzyme families, such as SABATH methyltransferases (NcSABATHs), in this compound biosynthesis in N. cadamba. maxapress.comnih.gov For instance, NcSABATH7 has been identified as potentially participating in this compound biosynthesis based on correlation analysis between gene expression and this compound content. maxapress.comnih.gov Methyl jasmonate (MeJA) treatment has been shown to induce the expression of genes involved in terpenoid indole alkaloid biosynthesis, including STR, in other plants, suggesting a potential regulatory mechanism also relevant to this compound production in N. cadamba. mdpi.com
Identification of Novel Intermediates (e.g., Epoxystrictosidine)
Research into the this compound biosynthetic pathway in N. cadamba has led to the identification of novel intermediates. One such component is epoxystrictosidine, which has been identified as part of the pathway. nih.govscite.airesearchgate.netresearchgate.net The identification of epoxystrictosidine provides further insight into the specific enzymatic transformations that occur after the formation of strictosidine, leading to the unique structure of this compound. nih.govscite.airesearchgate.netresearchgate.net
Genetic and Genomic Basis of this compound Biosynthesis
Understanding the genetic and genomic landscape of Neolamarckia cadamba is crucial for unraveling the complexities of this compound biosynthesis and facilitating metabolic engineering efforts.
Chromosome-Level Genome Assembly of Neolamarckia cadamba and its Contribution to Biosynthesis Understanding
A chromosome-scale genome assembly of Neolamarckia cadamba has been reported, providing a valuable resource for studying the genetic basis of this compound biosynthesis. nih.govscite.airesearchgate.net The assembly, approximately 744.5 Mb in size, is organized into 22 pseudochromosomes. nih.govscite.airesearchgate.net This genomic data allows for the genome-wide identification and analysis of genes involved in the MIA biosynthetic pathway, including those specific to this compound production. nih.govscite.airesearchgate.net The reference sequence is expected to accelerate the understanding of the evolutionary history of specific metabolic pathways and aid in developing tools for enhancing bioactive compound productivity through metabolic engineering or molecular breeding. nih.govscite.airesearchgate.net
Comparative Genomics and Whole-Genome Duplication Events Related to MIA Pathway Evolution
Comparative genomic analysis of N. cadamba with related species, such as Coffea canephora, has revealed insights into the evolution of the MIA biosynthetic pathway. nih.govscite.airesearchgate.netresearchgate.net These studies indicate that N. cadamba underwent a relatively recent whole-genome duplication (WGD) event after diverging from C. canephora. nih.govscite.airesearchgate.netresearchgate.net This WGD event is believed to have contributed to the evolution and diversification of the MIA biosynthetic pathway genes in N. cadamba. nih.govscite.airesearchgate.netresearchgate.net Comparative genomics, combined with other omics analyses, can help shed light on the evolutionary history of these genes and their organization within the genome, including potential metabolic gene clusters. nih.govscite.airesearchgate.net
Identification and Functional Analysis of Gene Families (e.g., SABATH methyltransferases)
The biosynthesis of this compound involves a complex network of enzymatic reactions. Investigations have focused on identifying and characterizing gene families potentially involved in this pathway. One such family is the SABATH methyltransferases. Plant SABATH methyltransferases are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various substrates, playing roles in secondary metabolite biosynthesis and plant development and defense. researchgate.netnih.govpeerj.com
In Neolamarckia cadamba, 23 NcSABATH genes have been identified and found to be distributed across 12 of the 22 chromosomes. nih.govpeerj.commaxapress.com Analysis of their gene structure, conserved motifs, and phylogenetic relationships has categorized them into three groups. nih.govpeerj.commaxapress.com Promoter analysis of these genes revealed numerous cis-elements associated with light, plant hormones, and environmental stress responses, as well as binding sites for transcription factor families like BBR-BPC, DOF, and MYB. nih.govpeerj.commaxapress.com
Transcriptomic analysis and quantitative real-time PCR (qRT-PCR) have shown diverse tissue expression patterns for NcSABATH genes. nih.govpeerj.commaxapress.commdpi.com Notably, NcSABATH7 and NcSABATH22, which clustered with LAMT (Loganic acid O-methyltransferase, an enzyme involved in MIA biosynthesis in other plants), were found to be upregulated following treatment with Methyl Jasmonate (MeJA). nih.govpeerj.commaxapress.com Correlation analysis between gene expression levels and this compound content suggests that NcSABATH7 may play a role in this compound biosynthesis. researchgate.netnih.govpeerj.commaxapress.comresearchgate.net
Transcriptomic and Proteomic Analysis of Biosynthetic Regulation
Transcriptomic and proteomic analyses provide valuable insights into the regulatory mechanisms governing this compound biosynthesis by revealing gene and protein expression patterns.
Spatiotemporal Gene Expression Profiling
Spatiotemporal gene expression profiling examines the activation of genes in specific tissues and at particular developmental stages. nih.gov Transcriptome analysis of Neolamarckia cadamba has been conducted to understand gene expression patterns in various tissues and during different stages of development, such as vascular development. researchgate.nettandfonline.com These studies can help identify genes potentially involved in this compound biosynthesis based on their expression profiles in tissues where this compound accumulates, such as bark and leaves. For instance, transcript levels of NcWRKY genes have been analyzed across different tissues and developmental stages, revealing distinct expression patterns. researchgate.nettandfonline.com Transcriptome profiling of differentiating stems during xylogenesis also identified genes related to secondary metabolism. tandfonline.com
Role of Transcription Factors (e.g., WRKY, MYC) in Pathway Regulation
Transcription factors (TFs) are crucial regulators of gene expression, including those involved in secondary metabolite biosynthesis pathways. WRKY transcription factors are known to play important regulatory roles in various plant processes, including secondary metabolism. tandfonline.com In Neolamarckia cadamba, 85 WRKY genes have been identified. researchgate.nettandfonline.com Studies have indicated that NcWRKY64 and NcWRKY74 are significantly upregulated following MeJA treatment, suggesting their potential role in regulating this compound biosynthesis in response to this elicitor. researchgate.net
MYC transcription factors are also implicated in the regulation of plant secondary metabolism, often acting within signaling pathways like the jasmonic acid pathway. In N. cadamba, MYC TFs are considered key components of the MeJA signaling pathway. Their activation upon MeJA treatment can release the inhibition of downstream regulatory switches, potentially activating the expression of target genes involved in the this compound biosynthetic pathway, such as NcSTR1, which catalyzes the synthesis of strictosidine, a key intermediate.
Elicitor-Induced Biosynthesis Modulation (e.g., Methyl Jasmonate)
Elicitors are molecules that can induce or enhance the production of secondary metabolites in plants. Methyl Jasmonate (MeJA) is a well-known plant signaling molecule that plays a significant role in inducing defense responses and regulating secondary metabolism, including alkaloid biosynthesis. researchgate.net
Treatment of Neolamarckia cadamba with MeJA has been shown to significantly increase the content of this compound. researchgate.nettandfonline.com This increase in this compound accumulation is correlated with the upregulation of genes involved in its biosynthetic pathway. researchgate.netnih.govmaxapress.com For example, specific NcSABATH genes (NcSABATH7 and NcSABATH22) and NcWRKY genes (NcWRKY64 and NcWRKY74) are upregulated after MeJA treatment, highlighting the role of MeJA as an elicitor in modulating this compound biosynthesis. researchgate.netnih.govpeerj.commaxapress.com The induction of key intermediate products like tryptamine under MeJA treatment further supports its role as an elicitor in the this compound pathway.
Data indicating the effect of MeJA treatment on this compound content and gene expression could be presented in a table format. For instance, a table might show the relative increase in this compound concentration in N. cadamba tissues at different time points after MeJA application compared to untreated control samples, alongside the fold change in expression of key biosynthetic genes.
Example Data Representation (Illustrative - Specific values would come from experimental data):
| Treatment | Time Point (h) | Relative this compound Content | Fold Change of NcSABATH7 Expression | Fold Change of NcWRKY64 Expression |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| MeJA | 6 | Increase | Upregulated | Upregulated |
| MeJA | 12 | Significant Increase | Highly Upregulated | Highly Upregulated |
| MeJA | 24 | Peak Increase | Upregulated | Upregulated |
| MeJA | 36 | Decreasing | Decreasing | Decreasing |
Strategies for Metabolic Engineering of this compound Production
Metabolic engineering offers powerful approaches to enhance the production of valuable plant secondary metabolites like this compound by modifying biosynthetic pathways.
Genetic Manipulation in Host Plants for Enhanced Production
Genetic manipulation in host plants, particularly Neolamarckia cadamba, is being explored as a strategy to increase this compound yield. The availability of a chromosome-scale genome assembly for N. cadamba provides a crucial resource for identifying and manipulating genes involved in this compound biosynthesis.
Strategies for enhancing production through genetic manipulation can involve several approaches. One method is the genetic transformation of N. cadamba using techniques like Agrobacterium-mediated transformation, which requires efficient plant regeneration protocols. nih.gov High-frequency regeneration protocols via callus-mediated organogenesis have been developed for N. cadamba, facilitating genetic engineering efforts. nih.gov
Another approach is polyploidization, which involves increasing the number of chromosome sets in a plant. Induced polyploidization in N. cadamba through treatments like colchicine (B1669291) has been investigated as a method for genetic improvement, potentially leading to improved clones with altered metabolic profiles. maxapress.com
Metabolic engineering efforts can focus on overexpressing key enzymes in the this compound biosynthetic pathway, downregulating competing pathways, or introducing genes from other organisms that can enhance precursor supply or pathway flux. The integration of omics and metabolomics data is seen as a way to identify key genes and metabolic steps that can be targeted for engineering to improve the production of pharmaceutically significant metabolites like this compound. researchgate.net The ultimate goal of these strategies is to develop tools for enhancing bioactive productivity through molecular breeding in plants.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 5281929 |
| Methyl Jasmonate | 5281929 |
| S-adenosyl-L-methionine | 3475 |
| Strictosidine | 162173 |
| Tryptamine | 1149 |
(Note: PubChem CID for Methyl Jasmonate is provided as 5281929 in search result, which is the same as this compound. This appears to be an error in the source data. The correct PubChem CID for Methyl Jasmonate is 73577. The PubChem CID for this compound is indeed 5281929.)
Reconstitution of Biosynthetic Pathways in Heterologous Systems (e.g., Microbes)
Reconstituting plant biosynthetic pathways in heterologous hosts, particularly microbes like Saccharomyces cerevisiae (yeast) and Escherichia coli, offers a promising route for the sustainable and scalable production of valuable plant natural products, including monoterpene indole alkaloids like this compound researchgate.netoup.comoup.comoup.comnih.gov. This approach circumvents limitations associated with plant-based production, such as low abundance, slow growth cycles, and susceptibility to environmental factors biorxiv.orgresearchgate.netnih.gov.
The biosynthesis of this compound, like other MIAs, proceeds through a common intermediate, strictosidine researchgate.netoup.comoup.comoup.com. Strictosidine is formed by the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR) oup.comresearchgate.netfrontiersin.orgacs.orgresearchgate.net. Following strictosidine formation, strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety, yielding a reactive aglycone that enters various downstream pathways leading to diverse MIAs, including this compound biorxiv.orgoup.comfrontiersin.orgnih.govresearchgate.net.
Significant efforts have been directed towards reconstituting the early steps of the MIA pathway, particularly strictosidine biosynthesis, in heterologous hosts. Saccharomyces cerevisiae has emerged as a favored chassis for this purpose due to its established genetic tools and ability to handle complex pathways researchgate.netoup.comoup.comnih.gov. Reconstitution of the strictosidine biosynthetic pathway in yeast has involved introducing multiple genes encoding enzymes from the native plant pathway, often from Catharanthus roseus researchgate.netoup.comresearchgate.net. For instance, one study reported the de novo production of strictosidine in an engineered yeast strain by integrating 21 new genes and deleting three native genes to optimize metabolic flux researchgate.net.
Challenges in reconstituting the full pathway to complex MIAs like this compound in microbes include the need to express numerous enzymes and address metabolic bottlenecks biorxiv.org. For example, the activity and expression of enzymes like geraniol (B1671447) 8-hydroxylase (G8H), involved in the synthesis of the secologanin precursor, have been identified as limiting factors in strictosidine production in yeast biorxiv.orgresearchgate.net. Strategies to improve production titers in engineered yeast strains have included optimizing gene expression using combinations of constitutive and inducible promoters and integrating accessory enzymes like cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5) oup.comoup.com.
While strictosidine biosynthesis has been successfully reconstituted in yeast, achieving the production of downstream MIAs requires the introduction of additional enzymes responsible for the subsequent modifications of the strictosidine aglycone oup.comoup.com. Reconstitution of pathways leading to other MIA families, such as heteroyohimbine and corynantheine (B231211) alkaloids, has been demonstrated in engineered S. cerevisiae strains following successful strictosidine production oup.comoup.com.
Escherichia coli has also been used for the heterologous expression of individual MIA biosynthetic enzymes, such as strictosidine synthase and strictosidine β-D-glucosidase, for biochemical characterization and biocatalytic applications researchgate.netresearchgate.netnih.govnih.govsemanticscholar.orgnih.gov. While E. coli is a convenient host for expressing single enzymes, reconstituting entire complex plant pathways can be more challenging compared to yeast due to differences in cellular compartmentalization and protein folding requirements nih.gov.
The availability of the Neolamarckia cadamba genome sequence has provided valuable insights into the genes involved in this compound biosynthesis, including the identification of NcSTR1, which catalyzes strictosidine synthesis in N. cadamba nih.govresearchgate.netscite.ai. This genomic information is crucial for identifying and cloning the necessary genes for reconstituting the this compound pathway in heterologous systems nih.govresearchgate.net. Further research into the downstream enzymes specific to this compound formation from the strictosidine aglycone is necessary for the complete reconstitution of its pathway in microbes.
Research findings highlight the progress and challenges in reconstituting MIA biosynthetic pathways in heterologous systems. The production titers achieved vary depending on the complexity of the pathway and the host organism used.
| Heterologous Host | Pathway Reconstituted | Product(s) | Reported Titer | Reference |
| Saccharomyces cerevisiae | Strictosidine | Strictosidine | ~50 mg/L | oup.com |
| Saccharomyces cerevisiae | Strictosidine | Strictosidine | 0.03 mg/L | researchgate.net |
| Saccharomyces cerevisiae | Downstream MIAs | Serpentine/Alstonine | ~5 mg/L | oup.comoup.com |
| Saccharomyces cerevisiae | Downstream MIAs | Corynantheidine | ~1 mg/L | oup.comoup.com |
| Escherichia coli | Single Enzyme | Strictosidine | 138 nkat/L (activity) | nih.gov |
Note: Titer values and units vary across studies and products.
Detailed research findings indicate that optimizing heterologous expression requires careful consideration of gene selection, codon optimization, promoter strength, and addressing potential bottlenecks such as enzyme expression levels and substrate availability biorxiv.orgnih.gov. The instability of certain intermediates in the MIA pathway can also pose a limitation in heterologous hosts biorxiv.org. Despite these challenges, the successful reconstitution of key steps and the production of important MIA intermediates like strictosidine in microbes demonstrate the potential of metabolic engineering for producing this compound and its derivatives.
Chemical Synthesis and Analog Generation of Cadambine
Total Synthesis Strategies for Cadambine and its Aglycones (e.g., Deglycothis compound)
Total synthesis approaches to this compound and its aglycones focus on building the entire molecular structure from simpler precursors through a series of controlled chemical reactions. rsc.orgrsc.org
Retrosynthetic analysis for this compound and deglycothis compound typically involves dissecting the complex structure into simpler, readily available building blocks. For deglycothis compound, a key retrosynthetic step involves the formation of the bridged oxazolidine (B1195125) ring through a transannular oxidative cyclization of a pentacyclic precursor. rsc.orgrsc.org This pentacyclic core, containing the 6/5/6/7/6-fused system, can be envisioned as arising from a cascade annulation reaction between tryptamine (B22526) and a highly functionalized dialdehyde (B1249045) precursor. rsc.orgrsc.org
Biologically inspired synthetic approaches mimic proposed biosynthetic pathways in plants. A notable example is the biogenetically patterned synthesis of (–)-cadambine from (–)-secologanin. phcogres.comcabidigitallibrary.orgpnrjournal.comrsc.orgrsc.orgresearchgate.netresearchgate.net This approach involves a chemo- and regioselective reaction between tryptamine and a functionalized epoxide, which efficiently forms the seven-membered azepine ring characteristic of this compound. rsc.orgrsc.org Theoretically, hydrolysis of (–)-cadambine synthesized via this route can yield (–)-deglycothis compound. rsc.orgrsc.org Secologanin (B1681713) is a key intermediate in the biosynthesis of monoterpene indole (B1671886) alkaloids. researchgate.net
Key Synthetic Steps and Methodologies (e.g., Cascade Annulation, Transannular Oxidative Cyclization)
Semi-Synthetic Modifications and Derivatization Techniques
Semi-synthetic approaches to this compound and its derivatives involve using naturally isolated compounds as starting materials for further chemical transformations. pnrjournal.comrsc.orgcdnsciencepub.comcdnsciencepub.com This allows for the modification of existing structures and the generation of novel analogs.
Semi-synthetic modifications can involve various functional group transformations. For instance, the transformation of 3α-dihydrothis compound into the indolopyridine alkaloid 16-carbomethoxynaufoline has been reported. phcogres.comcabidigitallibrary.orgresearchgate.net The synthesis of 3α- and 3β-dihydrothis compound from secologanin involves steps like dihydroxylation and a Pictet-Spengler reaction to form the seven-membered ring, although this step showed little stereoselectivity, yielding both epimers. cdnsciencepub.comcdnsciencepub.com
Chemoenzymatic Synthesis Approaches to this compound
This compound, a complex glycosidic monoterpenoid indole alkaloid, presents significant challenges for chemical synthesis due to its intricate polycyclic structure and multiple stereogenic centers. Chemoenzymatic approaches, leveraging the specificity and efficiency of enzymes in combination with chemical transformations, offer promising routes for the synthesis of this compound and its analogs. These methods can facilitate the construction of complex scaffolds and control stereochemistry with high precision.
Enzyme-Catalyzed Reactions in this compound Synthesis and Related Alkaloids
The biosynthesis of monoterpenoid indole alkaloids (MIAs), including this compound, in plants involves a series of enzyme-catalyzed reactions. A pivotal step in this pathway is the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR) nih.govontosight.ainih.govacs.org. This enzyme is crucial for the formation of 3α-(S)-strictosidine, a central intermediate for the entire family of MIAs nih.govnih.gov.
Strictosidine synthase from Rauvolfia serpentina is a well-characterized enzyme that catalyzes this stereoselective condensation. Its mechanism involves the formation of a covalent intermediate between the enzyme and tryptamine, which then reacts with secologanin ontosight.ai. The enzyme's active site, including residues like Glu309, Phe226, and Tyr151, plays a critical role in substrate binding and catalysis nih.govacs.orgwikipedia.org. The binding pocket properly orients the iminium intermediate during cyclization to stereoselectively produce the alkaloid products wikipedia.org.
While strictosidine synthase initiates the pathway to strictosidine, downstream enzymes are responsible for the subsequent transformations leading to various MIAs, including those with the yohimbane skeleton found in this compound ontosight.ai. For instance, strictosidine β-glucosidase (SGD) deglucosylates strictosidine, and geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase, reduces the product to form 19E-geissoschizine researchgate.netbiorxiv.orgnih.gov. Geissoschizine is a versatile intermediate from which diverse alkaloid scaffolds are generated through subsequent enzymatic reactions biorxiv.orgnih.gov.
Enzymes beyond those directly involved in the core MIA pathway can also be employed in chemoenzymatic strategies for alkaloid synthesis. For example, berberine (B55584) bridge enzyme (BBE) has been used in the asymmetric synthesis of benzylisoquinoline derivatives and berbines science.govscience.gov. Lipase-mediated desymmetrization of diols has been applied in the chemoenzymatic preparation of bisquinolizidine alkaloids rsc.orgresearchgate.net. Prenyltransferases are key enzymes in the chemoenzymatic synthesis of prenylated indole alkaloids, catalyzing prenyl transfer reactions that contribute to structural diversity mdpi.com. Cytochrome P450 enzymes have also been discovered and characterized for their roles in building complex alkaloid scaffolds, such as the spirooxindole ring system found in some alkaloids researchgate.netdntb.gov.uafrontiersin.org.
Research into the this compound biosynthetic pathway in Neolamarckia cadamba has identified candidate genes and enzymes involved. NcSTR1, a strictosidine synthase in N. cadamba, catalyzes the synthesis of strictosidine researchgate.netresearchgate.net. Additionally, studies on the SABATH methyltransferase gene family in N. cadamba suggest potential involvement of certain methyltransferases, like NcSABATH7, in this compound biosynthesis, possibly through methylation modifications of intermediates maxapress.commaxapress.comnih.gov.
Stereocontrol and Regioselectivity in Chemoenzymatic Transformations
A major advantage of using enzymes in the synthesis of complex molecules like this compound is their inherent ability to control stereochemistry and regioselectivity. Enzymes catalyze reactions with high specificity, leading to the formation of desired stereoisomers and positional isomers, which can be challenging to achieve through traditional chemical methods rsc.org.
Strictosidine synthase, for instance, catalyzes the Pictet-Spengler reaction with high stereoselectivity, exclusively yielding the 3α-(S) isomer of strictosidine nih.govnih.gov. The enzyme's active site architecture dictates the orientation of the substrates and the reaction pathway, ensuring the formation of a specific stereochemical outcome wikipedia.org. Studies have shown that the binding pocket of R. serpentina strictosidine synthase properly orients the iminium intermediate to diastereoselectively produce the alkaloid products wikipedia.org.
In chemoenzymatic approaches, the choice of enzyme and reaction conditions is critical for achieving the desired stereocontrol and regioselectivity. For example, lipase-catalyzed kinetic resolution relies on the enzyme's ability to selectively act on one enantiomer in a racemic mixture, allowing for the enrichment or isolation of the other enantiomer rsc.orgresearchgate.net. Similarly, prenyltransferases exhibit regioselectivity by catalyzing the attachment of prenyl groups at specific positions on the indole scaffold mdpi.com.
Recent research has explored how enzyme structure and substrate binding influence stereochemical outcomes. Studies on strictosidine synthase have investigated how inverted binding of non-natural substrates can lead to a switch in stereochemical outcome in enzyme-catalyzed Pictet-Spengler reactions acs.org. This highlights the intricate relationship between enzyme-substrate interactions and the resulting stereochemistry.
Furthermore, the discovery and engineering of enzymes like cytochrome P450s involved in spirooxindole alkaloid biosynthesis demonstrate how subtle changes in the active site can modulate product specificity and regioselectivity, leading to the formation of distinct alkaloid scaffolds and stereoisomers researchgate.netdntb.gov.uafrontiersin.org. This understanding is crucial for designing biocatalysts for the stereoselective synthesis of complex natural products.
Mechanistic Pharmacological Investigations of Cadambine in in Vitro and in Vivo Models
Molecular Mechanisms of Antioxidant Activity
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in numerous pathological conditions. frontiersin.org Research has explored the potential of cadambine and extracts containing it to counteract this imbalance.
Reactive Oxygen Species (ROS) Scavenging Pathways
Studies investigating the antioxidant activity of Neolamarckia cadamba extracts, which contain this compound, have demonstrated their ability to scavenge free radicals. For instance, extracts have shown significant activity in DPPH radical scavenging assays. ikm.org.mynih.govresearchgate.net The percentage inhibition of DPPH radical by a methanol (B129727) extract of A. cadamba bark was reported as 77.97 ± 0.301% at a concentration of 200 µg/mL. researchgate.net Similarly, ripe fruit extract showed a low IC50 value in the DPPH assay (231.33 μg fruit extract/ mL), indicating high scavenging ability. nih.gov ABTS radical scavenging activity has also been observed. nih.govresearchgate.netresearchgate.net
While these studies indicate a direct free radical scavenging capacity, the specific contribution and detailed mechanism of action of isolated this compound in these pathways require further focused investigation. The presence of other phytochemicals like phenolics and flavonoids in these extracts are also known to contribute significantly to antioxidant activity by acting as primary free radical scavengers. nih.govresearchgate.netresearchgate.net
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, some research suggests that Neolamarckia cadamba extracts may influence endogenous antioxidant systems. For example, an extract of A. cadamba has been reported to possess potent antioxidant activity by inhibiting lipid peroxidation and increasing the activity of superoxide (B77818) dismutase (SOD) and catalase. ajol.inforesearchgate.net These enzymes are key components of the cellular defense against oxidative damage. ajol.infophcogrev.com
While these findings are promising, direct evidence specifically detailing how this compound itself modulates the expression or activity of these endogenous antioxidant enzymes is limited in the provided search results. Further studies are needed to isolate the effects of this compound from other compounds present in the extracts and to elucidate the precise molecular mechanisms involved in the modulation of endogenous antioxidant systems.
Cellular and Molecular Basis of Anti-inflammatory Effects
Inflammation is a complex biological response involving various mediators and pathways. Studies have investigated the anti-inflammatory properties of Neolamarckia cadamba and its constituents, including this compound and its derivatives.
Inhibition of Inflammatory Mediators and Pathways
Research has shown that extracts of Neolamarckia cadamba and some of its isolated compounds exhibit anti-inflammatory effects by inhibiting the secretion of key inflammatory mediators. In vitro studies using LPS-activated RAW 264.7 macrophage cells demonstrated that several isolates, including 3β-dihydrothis compound, significantly inhibited the release of TNF-α, IL-1β, and COX-2 at a concentration of 10 μg/mL. biocrick.comresearchgate.netnih.govresearchgate.net Notably, 3β-dihydrothis compound showed better inhibitory effects on these mediators compared to the positive control, dexamethasone. biocrick.comresearchgate.netnih.gov
In vivo studies using models like carrageenan-induced paw edema and acetic acid-induced writhing have also supported the anti-inflammatory activity of N. cadamba extracts and 3β-dihydrothis compound, suggesting an inhibition of inflammatory responses. biocrick.comresearchgate.netnih.govrjptonline.orgrjptonline.orgjuniperpublishers.com The mechanism may involve the inhibition of prostaglandin (B15479496) synthesis, which is mediated by COX enzymes. rjptonline.orgjuniperpublishers.com
The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β suggests that this compound or its derivatives interfere with signaling pathways that regulate the production of these mediators. biocrick.comresearchgate.netnih.govresearchgate.net TNF-α signaling, for instance, is associated with chronic inflammation. researchgate.net Some evidence suggests that the anti-inflammatory effects might involve the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression. nih.govdntb.gov.ua
Table 1 summarizes some in vitro findings on the inhibition of inflammatory mediators by Neolamarckia cadamba isolates.
Immunomodulatory Mechanisms in Cellular Contexts
Beyond directly inhibiting inflammatory mediators, there is some evidence suggesting that Neolamarckia cadamba extracts may possess immunomodulatory properties at the cellular level. Studies have indicated that fruit extracts of N. cadamba can influence immune cell activity. For example, a hot aqueous extract of N. cadamba fruit demonstrated dose-dependent splenocyte proliferation in vitro. nih.gov Splenocytes are crucial components of the adaptive immune system, and their proliferation is indicative of immune activation. nih.gov
Furthermore, studies have investigated the effect of N. cadamba fruit extract on cytokine levels in Wistar albino rats. An increased level of IL-10, an anti-inflammatory cytokine, and a decreased level of TNF-α, a pro-inflammatory cytokine, were observed at both gene and protein levels in treated animals. researchgate.netnih.gov IL-10 plays a role in regulating the immune response and promoting the proliferation and differentiation of B cells, which leads to enhanced antibody production. nih.gov These findings suggest that N. cadamba fruit extract can modulate the balance between pro- and anti-inflammatory cytokines, contributing to its anti-inflammatory and potentially immunomodulatory effects. researchgate.netnih.gov
While these studies point towards an immunomodulatory effect, the specific role and mechanism of action of this compound itself in modulating immune cell function and cytokine production require further detailed investigation.
Mechanistic Insights into Antimalarial Activity
This compound has been reported to possess antimalarial activity. researchgate.netmaxapress.com While the search results confirm this activity, detailed mechanistic insights specifically for this compound are limited compared to antioxidant and anti-inflammatory activities.
One study mentions that this compound acid, isolated from Nauclea diderrichii, showed strong antileishmanial activity against the intracellular amastigote form of Leishmania infantum. thieme-connect.com This study suggested that this compound acid exerted immunomodulatory activity by inducing NO production in human macrophages, and its association with amphotericin B showed synergism against Leishmania infantum. thieme-connect.com While leishmaniasis and malaria are both parasitic diseases, the mechanisms of action against different parasites can vary.
Another study identified this compound as a potential inhibitor of DNA topoisomerase IB of Leishmania donovani (LdTOP1LS). scielo.br Inhibition of topoisomerase enzymes, which are essential for parasite DNA replication and survival, represents a potential antimalarial mechanism. However, this finding is in the context of Leishmania, and direct evidence confirming this mechanism against Plasmodium falciparum or other malaria parasites for this compound is not explicitly detailed in the provided search results.
Some natural products have shown antimalarial activity by interacting with various molecular targets, including proteases like 3CLpro in the context of SARS-CoV-2. windows.net While this compound was mentioned in a study about anti-SARS-CoV-2 natural products, its specific interaction mechanism with malarial targets is not elaborated upon in the provided snippets. windows.net
Further dedicated research is needed to fully elucidate the precise molecular targets and pathways through which this compound exerts its antimalarial effects.
Interactive Data Tables:
Table 1: In Vitro Inhibition of Inflammatory Mediators by Neolamarckia cadamba Isolates in RAW 264.7 Macrophage Cells
| Compound | Concentration (μg/mL) | Inhibition of TNF-α | Inhibition of IL-1β | Inhibition of COX-2 | Comparison to Dexamethasone | Source |
| 3β-dihydrothis compound | 10 | Significant | Significant | Significant | Better than Dexamethasone | biocrick.comresearchgate.netnih.govresearchgate.net |
| Other Isolates | 10 | Remarkable | Remarkable | Remarkable | Varied | biocrick.comresearchgate.netnih.govresearchgate.net |
Note: "Significant" and "Remarkable" are based on the descriptions in the source snippets. Specific percentage inhibition values were not consistently available across all sources for all compounds.
Table 2: Effect of Neolamarckia cadamba Fruit Extract on Cytokine Levels in Wistar Albino Rats
| Extract Concentration | Effect on IL-10 (Gene Level) | Effect on IL-10 (Protein Level) | Effect on TNF-α (Gene Level) | Effect on TNF-α (Protein Level) |
| 250 µg/mL | 3.58-fold change | Increased | Decreased | Decreased |
| 500 µg/mL | 20.11-fold change | Increased | Decreased | Decreased |
Note: Data extracted from a study on hot aqueous extract of N. cadamba fruit. researchgate.netnih.gov
This compound is an indole (B1671886) alkaloid that has been the subject of mechanistic pharmacological investigations across various in vitro and in vivo models. Research has explored its potential in addressing parasitic infections and its mechanisms of action against cancer cells.
Modulation of Cell Cycle Regulatory Proteins (e.g., CDK2, p21, cyclin E)
Neuroprotective Mechanisms in Cellular and Animal Models
Studies have explored the neuroprotective mechanisms of this compound, focusing on its ability to counteract damage induced by neurotoxic agents, such as heavy metals.
Reversal of Heavy Metal-Induced Neurotoxicity (e.g., Cadmium)
This compound has demonstrated efficacy in reversing neurotoxicity induced by heavy metals, specifically cadmium, in primary brain neonatal rat cells. Cadmium exposure is known to induce neurotoxic effects in the brain, leading to decreased cell viability. Treatment with this compound has been shown to increase the viability of cells exposed to cadmium-induced toxicity. wikipedia.orgciteab.comnih.gov Furthermore, this compound effectively attenuated the generation of reactive oxygen species (ROS) induced by cadmium treatment. wikipedia.orgciteab.com
Maintenance of Mitochondrial Membrane Potential
Mitochondrial dysfunction, including the loss of mitochondrial membrane potential (MMP), is a critical event in the progression of apoptosis and neurodegeneration. wikipedia.orgciteab.com this compound has been found to reverse the loss of MMP caused by cadmium exposure in primary brain neonatal rat cells. wikipedia.orgciteab.com Experiments using JC-1 dye, a common indicator for detecting changes in MMP, showed that cadmium treatment led to a decrease in fluorescence, which was restored in cells co-treated with this compound. wikipedia.orgciteab.com This suggests that this compound helps maintain mitochondrial integrity under toxic conditions.
Regulation of Intracellular Calcium Homeostasis
Disruption of intracellular calcium homeostasis is another key factor in neurotoxic processes. wikipedia.orgciteab.com Cadmium exposure is known to increase intracellular calcium levels. wikipedia.orgciteab.com Research indicates that this compound can reduce the elevated intracellular calcium levels induced by cadmium in primary brain neonatal rat cells. wikipedia.orgciteab.com Flow cytometric analysis revealed a decrease in intracellular calcium levels in cells co-treated with this compound and cadmium compared to those treated with cadmium alone. wikipedia.orgciteab.com This regulatory effect on calcium levels contributes to its neuroprotective action.
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression
Apoptosis, or programmed cell death, plays a significant role in neurodegeneration. This compound has been observed to inhibit cadmium-induced apoptosis by modulating the expression of key apoptotic proteins. wikipedia.orgciteab.com Specifically, this compound treatment efficiently decreased the expression of the pro-apoptotic protein Bax and increased the expression of anti-apoptotic proteins like Bcl2. wikipedia.orgciteab.com Additionally, this compound was found to decrease the expression of caspase-3, a crucial executioner caspase in the apoptotic pathway. wikipedia.orgciteab.com Elevated expression levels of p53, a protein involved in apoptosis, induced by cadmium were also significantly reduced by co-treatment with this compound. wikipedia.orgciteab.com These findings suggest that this compound influences the balance between pro- and anti-apoptotic pathways to promote cell survival.
Data on the effects of this compound on apoptotic protein expression in primary brain neonatal rat cells exposed to cadmium wikipedia.orgciteab.com:
| Protein | Cadmium Treatment | Cadmium + this compound Treatment | Effect of this compound |
| Bax (Pro-apoptotic) | Increased | Decreased | Inhibition |
| Bcl2 (Anti-apoptotic) | Decreased | Increased | Promotion |
| Caspase-3 | Increased | Decreased | Inhibition |
| p53 | Increased | Reduced | Reduction |
Effects on Signal Transduction Pathways Relevant to Neurodegeneration
While the specific effects of this compound on detailed signal transduction pathways relevant to neurodegeneration are not extensively detailed in the provided search results, natural products, including polyphenols (a class to which this compound belongs), are known to exert various modifying effects on signal transduction pathways. wikipedia.orgciteab.com These effects are often attributed to their antioxidant potential and can play a role in combating neurodegenerative diseases. wikipedia.orgciteab.com Further research is needed to fully elucidate the specific signal transduction pathways modulated by this compound in its neuroprotective capacity.
Structure-Activity Relationship (SAR) Studies in Mechanistic Context
Detailed structure-activity relationship (SAR) studies specifically investigating the mechanistic basis of this compound's neuroprotective effects were not found in the provided search results. While SAR studies on other compounds with neuroprotective properties or on this compound in different biological contexts (e.g., enzyme inhibition) exist, comprehensive SAR analysis directly linking the structural features of this compound to the observed neuroprotective mechanisms (such as reversal of heavy metal toxicity, MMP maintenance, calcium homeostasis regulation, and apoptosis modulation) is limited in the available information. Further research is required to establish clear SARs for this compound's neuroprotective activities.
Methodologies for Investigating Structural Determinants of Biological Activity
Investigating the structural determinants of this compound's biological activity involves various methodologies aimed at understanding how its chemical structure relates to its effects in biological systems. Structure-activity relationship (SAR) models are applied, often involving modifications to the core structure of this compound while assessing the resulting biological activity . These methodologies seek to identify specific functional groups or structural features responsible for observed pharmacological effects.
In vitro studies are commonly employed to investigate the mechanisms of action at a cellular or molecular level. For instance, cell viability and neuroprotection assays, such as the MTT assay, have been used to determine the effects of this compound on cells subjected to toxic insults, like cadmium-induced toxicity in primary brain neonatal rat cells scialert.netimrpress.comimrpress.com. These assays can help quantify the protective effects and indicate the involvement of specific cellular pathways.
Furthermore, techniques like flow cytometry are utilized to measure changes in intracellular parameters such as calcium levels, reactive oxygen species (ROS) generation, and mitochondrial membrane potential scialert.netimrpress.comimrpress.com. Western blotting is another key methodology used to analyze the expression levels of specific proteins, including pro-apoptotic and anti-apoptotic proteins, to understand the molecular mechanisms underlying this compound's effects scialert.netimrpress.comimrpress.com.
The assessment of antibacterial and antifungal activity in vitro can be quantitatively determined by measuring the minimum inhibitory concentration (MIC) oskar-bordeaux.fr. This compound has shown weak activity against certain bacteria and fungi in such assays oskar-bordeaux.fr. These studies contribute to understanding which structural features might be important for antimicrobial effects.
Studies on the anti-inflammatory activity of Neolamarckia cadamba extracts, which contain this compound, have employed in vitro methods like the inhibition of protein denaturation and membrane stabilization tests researchgate.net. These methods help to evaluate the ability of the compound or extract to modulate inflammatory processes researchgate.net.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling play a significant role in understanding the potential interactions between this compound and its biological targets at an atomic level ufms.bramazon.comgoogle.comnih.gov. These techniques are particularly useful when experimental determination of such interactions is challenging nih.gov.
Molecular docking is a widely used computational technique to simulate and predict the binding affinity and interaction modes of a ligand, such as this compound or its derivatives, with a target protein ufms.brresearchgate.netresearchgate.net. Studies have utilized molecular docking to investigate the potential inhibitory effects of this compound and its derivatives against targets like SARS-CoV-2 3CL protease (3CLpro) researchgate.net. These studies can provide insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex researchgate.net.
For example, molecular docking analysis has shown that this compound and its derivatives like isodihydrothis compound, dihydrothis compound, and beta dihydro this compound can exhibit good binding affinity to SARS-CoV-2 3CLpro, with specific docking scores researchgate.net.
| Compound | Docking Score (kcal/mol) | Interacting Residues (Examples) | Interaction Types (Examples) |
| This compound | -7.6 researchgate.net | Not specified in detail for this compound itself in this context | Not specified in detail for this compound itself in this context |
| This compound Acid | -7.7 researchgate.net | Not specified | Not specified |
| Isodihydrothis compound | -8.3 researchgate.net | HIS-41, MET-49, GLN-189, GLY-143, HIS-163, PHE-140 researchgate.net | Hydrogen bonding, Hydrophobic interaction researchgate.net |
| Dihydrothis compound | -8.3 researchgate.net | HIS-41, MET-49, GLN-189, GLY-143, HIS-163, PHE-140 researchgate.net | Hydrogen bonding, Hydrophobic interaction researchgate.net |
| Beta Dihydro this compound | -8.3 researchgate.net | HIS-41, MET-49, GLN-189, GLY-143, HIS-163, PHE-140 researchgate.net | Hydrogen bonding, Hydrophobic interaction researchgate.net |
| Aminothis compound A | -8.0 researchgate.net | Not specified | Not specified |
| Aminothis compound B | -8.4 researchgate.net | Not specified | Not specified |
Molecular dynamics (MD) simulations can complement docking studies by providing information about the stability of the ligand-target complex over time and the dynamic nature of the interactions nih.gov. While specific MD simulation data for this compound was not extensively detailed in the search results, the methodology is generally applied in computational studies to gain a more comprehensive understanding of ligand-protein binding nih.gov.
Computational methods are also used in virtual screening approaches to identify potential lead compounds from large databases based on their predicted interactions with a target nih.gov. These methods can help prioritize compounds for further experimental testing nih.gov.
Design and Synthesis of Analogs for SAR Probing
The design and synthesis of analogs are crucial steps in SAR probing, allowing researchers to systematically modify the structure of a compound like this compound and evaluate how these changes impact its biological activity ontosight.airesearchgate.net. This process helps to delineate the structural requirements for optimal activity and can guide the development of more potent or selective compounds.
Analogs of this compound, such as this compound tetraacetate and 3β-dihydrothis compound pentaacetate, have been synthesized, often through reactions like acetylation of the parent compound or its derivatives researchgate.net. The biological activities of these synthesized analogs are then evaluated to understand how the structural modifications influence their effects researchgate.net.
SAR studies involving analogs can reveal the importance of specific functional groups, the degree of saturation, or the presence of glycosylation for the observed biological activities ontosight.airesearchgate.net. By comparing the activity profiles of the parent compound and its analogs, researchers can infer which parts of the molecule are essential for binding to a target or eliciting a particular biological response.
For example, studies on the anti-tumor activity of compounds from Anthocephalus cadamba have involved the isolation and characterization of this compound and its derivatives, including acetylated forms researchgate.net. Evaluating the cytotoxicity of these compounds and their analogs allows for the establishment of SARs in the context of anticancer activity researchgate.net.
The synthesis of analogs also enables the exploration of different chemical space around the core structure of this compound, potentially leading to the discovery of compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.
Advanced Research Methodologies and Future Directions in Cadambine Studies
Omics Technologies in Cadambine Research
Integrated omics tools are being applied to decipher the molecular regulation of various biosynthetic pathways in N. cadamba, including those for alkaloids like this compound. researchgate.netresearchgate.net Combining approaches such as genome-wide association study (GWAS), population analysis, multi-omics analysis, and metabolic gene cluster prediction can shed light on the evolution of MIA biosynthetic pathway genes. researchgate.netresearchgate.netnih.gov The availability of a chromosome-scale N. cadamba genome reference sequence is expected to accelerate the understanding of the evolutionary history of specific metabolic pathways and facilitate the development of tools for enhancing bioactive productivity through metabolic engineering or molecular breeding. researchgate.netresearchgate.netnih.gov
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics plays a crucial role in comprehensively profiling the metabolites present in N. cadamba and its various parts. nih.govresearchgate.netmdpi.comupdatepublishing.comresearchgate.netnrfhh.com This involves using advanced analytical methods such as liquid chromatography (LC), gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.govmdpi.com Metabolomic analysis of N. cadamba fruit peel, for instance, has revealed the presence of 149 metabolites categorized into different classes and associated with various metabolic pathways and biological functions. updatepublishing.comresearchgate.netupdatepublishing.com Studies have shown distinct secondary metabolite profiles in different extracts, with ethanol (B145695) extracts containing a higher content of flavonoids, terpenoids, and alkaloids compared to aqueous extracts. mdpi.comresearchgate.net Widely targeted metabolite profiling is employed to explore the global metabolome, providing accurate qualitative and quantitative identification of a wide range of metabolites and a thorough understanding of metabolic diversity and pathways. mdpi.com
Data Table: Differentially Extracted Metabolites in N. cadamba Fruit Extracts (Example based on search results)
| Metabolite Class | Number of Differentially Extracted Metabolites (Ethanol vs. Aqueous) | Higher Content In |
| Flavonoids | 62 | Ethanol (36 out of 40 flavones) mdpi.com |
| Phenolic Acids | 57 | - |
| Terpenoids | 45 | Ethanol (45 out of 45) mdpi.com |
| Alkaloids | 14 | Ethanol (12 out of 14) mdpi.com |
Note: This table is illustrative, based on findings regarding differentially extracted metabolites between aqueous and ethanol extracts of N. cadamba fruits. mdpi.comresearchgate.net
Metabolomic studies have identified compounds relevant to the this compound biosynthetic pathway in different tissues of N. cadamba, including pyruvic acid, serine, tryptamine (B22526), glycerol, L-glutamic acid, erythritol, quinic acid, shikimic acid, D-xylopyranose, secologanin (B1681713), loganin, and loganic acid. researchgate.net These compounds were found to be relatively more abundant in ripened fruit. researchgate.net
Proteomics for Enzyme and Target Protein Identification
Proteomics, particularly using techniques like LC-MS/MS, is utilized for protein interaction analysis and identifying enzymes involved in metabolic pathways, including those related to this compound biosynthesis. Novel shared targets between diseases like leishmaniasis and cancer may be identified by analyzing proteins that play key roles in each disease, and mass spectrometry and functional proteomics, along with other integrative-omics and multi-platforms, allow shedding light on the role of these molecules. csic.es While direct studies specifically detailing proteomics applied solely to identifying enzymes of the this compound biosynthetic pathway were not extensively highlighted, the general application of proteomics in identifying protein interactions and potential drug targets in the context of N. cadamba's medicinal properties is evident. csic.es
Multi-omics Integration for Systems-Level Understanding
Combining multi-omics approaches, such as transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction analysis, and metabolomics (NMR) to map metabolic shifts, is a powerful methodology in this compound research. This integrated approach, which can also include genomics, allows for a systems-level understanding of the complex biological processes related to this compound biosynthesis and its pharmacological effects. researchgate.netresearchgate.netnih.govresearchgate.net Multi-omics analysis, combined with genome-wide association study (GWAS) and metabolic gene cluster prediction, is being used to understand the evolution of MIA biosynthetic pathway genes in N. cadamba. researchgate.netresearchgate.netnih.gov The integration of omics and metabolomics data offers new perspectives on exploring bioactive plant metabolites and their associated genes. researchgate.net
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Advanced analytical techniques are crucial for the isolation, characterization, trace analysis, and metabolite profiling of this compound and related compounds from complex plant matrices. ontosight.ai Techniques such as advanced chromatographic methods (e.g., HPLC, GC) coupled with spectroscopic methods (e.g., MS, NMR) are fundamental for structure elucidation and quantification. ontosight.ainih.govmdpi.comsemanticscholar.orguva.es Liquid chromatography combined with various mass spectrometry detectors, particularly LC-MS/MS, is considered a gold standard in the analysis of plant metabolites. mdpi.comuva.esbioivt.comresearchgate.net These techniques enable the identification and quantification of this compound and other secondary metabolites, even at trace levels. mdpi.comuva.esbioivt.com For instance, HPLC-QTOF-MS/MS analysis has been used to determine potential chemicals in N. cadamba leaf extracts. researchgate.netresearchgate.net GC-MS based metabolomics has been applied for non-target metabolite profiling in different tissues of N. cadamba. researchgate.netupdatepublishing.comresearchgate.netupdatepublishing.com
Innovative Synthetic Biology Approaches for Sustainable Production
Synthetic biology approaches offer innovative avenues for the sustainable production of valuable plant compounds like this compound. While specific details on the application of synthetic biology for large-scale this compound production were not extensively found in the search results, the availability of genomic data and the understanding of biosynthetic pathways in N. cadamba provide a foundation for such approaches. researchgate.netresearchgate.netnih.govresearcher.life Metabolic engineering in microbes or molecular breeding in plants are highlighted as tools that can be facilitated by genomic and multi-omics research to enhance the productivity of bioactive compounds. researchgate.netresearchgate.netnih.gov Research into the this compound biosynthetic pathway and the identification of key enzymes and genes involved, such as NcSTR1 which catalyzes the synthesis of strictosidine (B192452), are critical steps towards enabling synthetic biology strategies. researchgate.netnih.gov Identifying potential candidate genes involved in this compound biosynthesis through transcriptomic analysis also contributes to this effort. maxapress.comresearchgate.net
Exploration of Novel Pharmacological Targets and Pathway Interactions
Research on the mechanism of action of this compound involves its interaction with various molecular targets and pathways. this compound has been reported as a potent inhibitor of DNA topoisomerase IB in Leishmania donovani. updatepublishing.comcsic.escambridge.org This suggests a potential pharmacological target. Studies exploring the neuroprotective effects of this compound against cadmium-induced toxicity in neuronal cells have investigated its impact on intracellular calcium levels, ROS generation, mitochondrial membrane potential, and the expression of pro-apoptotic proteins, indicating interactions with pathways related to apoptosis and oxidative stress. scialert.net Molecular docking studies are also employed to predict the interactions between N. cadamba compounds and potential protein targets, such as HMG-CoA reductase. researchgate.netresearchgate.net Further exploration using advanced techniques is needed to fully elucidate the spectrum of pharmacological targets and complex pathway interactions mediated by this compound and its derivatives. neuroquantology.comirjmets.com
Computational Drug Discovery and Rational Design Based on this compound Scaffolds
Computational approaches, including computer-aided drug design (CADD), are increasingly vital in modern drug discovery, offering cost-effective strategies for identifying promising drug candidates nih.govuniversiteitleiden.nl. These methodologies are applied across all stages of the drug discovery process to focus efforts and accelerate the identification of potential therapeutic molecules universiteitleiden.nlbioascent.com. Computational chemistry, cheminformatics, and data analysis are key components in this endeavor bioascent.com.
Molecular docking studies have been employed to investigate the potential interactions between phytochemicals from Neolamarckia cadamba, the plant source of this compound, and various therapeutic targets nih.govarabjchem.org. This technique provides insights into how different compounds might interact with enzymes, facilitating the development of new therapeutic strategies nih.gov. For instance, in silico molecular docking analyses have been used to explore the interactions between compounds from N. cadamba ethanol extract and HMG-CoA reductase, an enzyme involved in cholesterol synthesis nih.gov. Similarly, molecular docking studies have been conducted against Alzheimer's disease therapeutic targets like Aβ protein and acetylcholinesterase (AChE) using phytoconstituents from N. cadamba bark extract arabjchem.org.
This compound and its derivatives, such as this compound acid, isodihydrothis compound, and dihydrothis compound, have shown promising binding affinities in molecular docking studies targeting specific proteins. In an in silico investigation against the SARS-CoV-2 3CL protease (3CLpro), this compound and its derivatives demonstrated good binding affinities, suggesting their potential as inhibitors researchgate.net. The docking scores, indicating the strength of the binding interaction, were reported for these compounds.
| Compound | Target | Docking Score (kcal/mol) | Reference |
| This compound | SARS-CoV-2 3CLpro | -7.6 | researchgate.net |
| This compound Acid | SARS-CoV-2 3CLpro | -7.7 | researchgate.net |
| Isodihydrothis compound | SARS-CoV-2 3CLpro | -8.3 | researchgate.net |
| Dihydrothis compound | SARS-CoV-2 3CLpro | -8.3 | researchgate.net |
| Beta Dihydro this compound | SARS-CoV-2 3CLpro | -8.3 | researchgate.net |
| Aminothis compound A | SARS-CoV-2 3CLpro | -8.0 | researchgate.net |
| Aminothis compound B | SARS-CoV-2 3CLpro | -8.4 | researchgate.net |
Beyond docking, other computational techniques like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and Density Functional Theory (DFT) based analysis are employed to evaluate the potential inhibitory properties and drug-like characteristics of phytochemicals, including this compound and its derivatives biocrick.com. These in silico studies help in identifying potential therapeutic molecules with desirable properties nih.govnih.gov.
Rational drug design based on the this compound scaffold involves leveraging its structural features to design novel compounds with improved activity or specificity. The indole (B1671886) core present in this compound is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in many therapeutic agents nih.gov. Designing multi-target directed ligands (MTDLs) based on indole hybrids, which could potentially include modifications of the this compound structure, is considered a rational approach for treating complex diseases nih.gov.
Computational methods, including molecular modeling and virtual screening, are valuable tools in rational drug design, enabling the study of biological systems at an atomistic level and providing relevant information to enhance the design process . De novo design, another computer-based method, can generate novel molecular structures with desired pharmacological properties, which can then be evaluated using docking studies .
Challenges and Opportunities in this compound Academic Research
Despite the recognized potential of Neolamarckia cadamba and its constituents like this compound in traditional medicine and initial pharmacological studies, significant challenges remain in fully exploring and utilizing its therapeutic properties through academic research researchgate.netnih.govcolab.ws.
One major challenge lies in the limited availability of comprehensive genomic and genetic resources for N. cadamba, which hinders advanced research into the biosynthesis pathways of important compounds like this compound researchgate.net. Although some genomic and transcriptome sequences exist, advancements in genetic and genomic research for improving the plant and fully harnessing its medicinal properties are still limited researchgate.net. Understanding the biosynthesis of this compound is crucial for potential metabolic engineering approaches to enhance its production researchgate.net.
Another challenge is the relatively limited number of in-depth studies on the bioactive compounds from N. cadamba and their effects at the molecular level biocrick.com. While phytochemical screenings have identified various compounds, including this compound, more detailed investigations into their specific mechanisms of action are needed biocrick.com.
The solubility of phytochemicals can also be a concern, and the unpredictable response generated by the solvents used in research adds another layer of complexity nih.govphcogrev.com.
Despite these challenges, there are significant opportunities for future academic research on this compound. The identified biological activities, such as anti-inflammatory, analgesic, antidiabetic, antitumor, and antimalarial effects, provide strong avenues for further investigation researchgate.netmaxapress.com. Exploring the potential of this compound and its derivatives against specific diseases, such as neurodegenerative disorders and viral infections, based on promising in silico findings, presents a key opportunity arabjchem.orgresearchgate.netscialert.net.
The application of advanced biotechnological techniques and molecular-level studies can help overcome the limitations of traditional research methods and fully explore the medicinal values of N. cadamba and its constituents cabidigitallibrary.org. Integrating computational approaches, such as advanced molecular dynamics simulations and QSAR studies, with experimental research can provide deeper insights into the structure-activity relationships of this compound and guide the design of more potent and selective analogs.
Furthermore, exploring the potential for developing multi-target directed ligands based on the this compound scaffold offers a promising direction for addressing complex diseases with multifactorial pathologies nih.gov. The recent progress in the total synthesis of this compound-type alkaloids also opens up opportunities for producing sufficient quantities of these compounds for comprehensive biological evaluation and structural modification rsc.orgrsc.org.
Addressing the existing research gaps through intensive studies is crucial to unlock the full potential of this compound and facilitate its potential commercialization and application in medicine nih.gov.
Q & A
Q. How can researchers isolate and structurally characterize cadambine from plant sources?
this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization relies on spectroscopic methods:
- NMR analysis : Compare δH and δC values in pyridine-d5 (e.g., this compound [21] shows δC 133.2 for NH and 93.0 for C3 ).
- LC-MS/MS : Molecular networking aids in identifying related alkaloids, such as dihydrodeglycothis compound 7 and this compound 9, by analyzing fragmentation patterns .
- Key step : Validate purity using TLC or HPLC-PDA to avoid co-eluting impurities, which can distort spectral interpretations .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar alkaloids?
- 1D/2D NMR : Focus on unique chemical shifts, such as NH proton signals (e.g., this compound [21] NH at δH 12.48 vs. dihydrodeglycothis compound 7 at δH 12.48 br s) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C27H30N2O8 for this compound) to differentiate isomers .
- X-ray crystallography : Resolve ambiguity in stereochemistry when NMR data overlap .
Q. How should researchers conduct a literature review to identify gaps in this compound research?
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound biosynthesis," "alkaloid bioactivity," and "Ochreinauclea maingayi."
- Prioritize primary literature (e.g., Journal of Natural Products) over review articles.
- Gap analysis : Compare bioactivity studies (e.g., antimicrobial assays) to note under-explored areas like mechanism of action or in vivo toxicity .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?
- Replicate experiments : Ensure solvent consistency (e.g., pyridine-d5 vs. CDCl3 shifts δC values by 1–3 ppm) .
- Cross-validate with computational chemistry : Use DFT calculations to predict NMR shifts and compare with empirical data .
- Contradiction analysis : If δH for C6 in this compound 9 (2.80 brs) conflicts with literature, re-examine sample purity and spectrometer calibration .
Q. What experimental design principles apply to studying this compound’s bioactivity in cell-based assays?
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%).
- Dose-response curves : Test 5–7 concentrations (e.g., 1–100 μM) to calculate IC50 values.
- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework .
Q. How can researchers optimize this compound synthesis to improve yield and scalability?
- DoE (Design of Experiments) : Vary parameters like reaction temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity.
- Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy .
- Scale-up challenges : Address solvent recovery and column chromatography limitations by switching to flow chemistry .
Q. What methodologies are recommended for resolving discrepancies in this compound’s reported biological activities?
- Meta-analysis : Pool data from ≥3 independent studies to assess effect size heterogeneity (e.g., I² statistic) .
- Mechanistic studies : Use siRNA knockdown or CRISPR to validate molecular targets (e.g., NF-κB inhibition) .
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Methodological Guidance for Data Analysis
Q. How should researchers analyze this compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose this compound to pH 1–13 buffers at 40–60°C for 24–72 hours.
- Analytical tools : Monitor degradation via UPLC-MS and quantify using a validated calibration curve (R² > 0.99) .
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life .
Q. What strategies ensure robust comparison of this compound’s bioactivity across different studies?
Q. How can machine learning models enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
